An In-depth Technical Guide to the Chemical Properties of 1F-Fructofuranosylnystose
An In-depth Technical Guide to the Chemical Properties of 1F-Fructofuranosylnystose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1F-Fructofuranosylnystose, a fructooligosaccharide of significant interest in various scientific fields. This document details its fundamental chemical characteristics, reactivity, and the methodologies used for its analysis.
Core Chemical Properties
1F-Fructofuranosylnystose, a member of the fructan family, is a non-digestible oligosaccharide. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₅₂O₂₆ | [1][2][3] |
| Molecular Weight | 828.7 g/mol | [1][2][3] |
| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| CAS Number | 59432-60-9 | [1][2][3] |
| Appearance | White crystalline powder or solid | [3][4] |
| Synonyms | Fructosylnystose, GF4, 1,1,1-Kestopentaose | [5][6][7] |
Solubility
The solubility of 1F-Fructofuranosylnystose in various solvents is a critical parameter for its application in research and development.
| Solvent | Solubility | Source(s) |
| Water | 100 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (requires sonication) | [3][8] |
| Dimethylformamide (DMF) | Slightly soluble | [5][9] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [5][9] |
| Ethanol | Insoluble | [3] |
Chemical Reactivity and Stability
Hydrolysis
1F-Fructofuranosylnystose is susceptible to hydrolysis under both acidic and enzymatic conditions, breaking down into its constituent monosaccharides, fructose and glucose[1]. The rate of hydrolysis is significantly influenced by pH and temperature.
A kinetic study on the acid hydrolysis of fructofuranosylnystose (GF4) revealed that the degradation follows pseudo-first-order kinetics. The hydrolysis is much more pronounced under acidic conditions compared to neutral or basic pH[6][10].
Table 3.1: Kinetic Parameters for Acid Hydrolysis of 1F-Fructofuranosylnystose (GF4) at pH 4.0
| Temperature (°C) | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| 80 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 90 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 100 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 110 | Data not explicitly available for GF4, but hydrolysis is significant | Data not explicitly available for GF4 |
| 120 | Quick and complete degradation | Data not explicitly available for GF4 |
| (Data derived from a study on the kinetics of fructooligosaccharide hydrolysis. While the study indicates rapid degradation at 120°C under acidic conditions, specific rate constants and half-lives for 1F-Fructofuranosylnystose were not individually tabulated in the provided search results.)[6][10] |
Enzymatic Synthesis
The primary method for producing 1F-Fructofuranosylnystose is through the enzymatic action of fructosyltransferases (FTases). This process, known as transfructosylation, involves the transfer of fructosyl units from a donor substrate, typically sucrose, to an acceptor molecule. The synthesis is a stepwise process:
-
Sucrose is hydrolyzed by FTase to form an enzyme-fructose complex and release glucose.
-
The fructosyl group is then transferred to an acceptor molecule. Initially, another sucrose molecule acts as the acceptor to form 1-kestose.
-
1-kestose then serves as an acceptor for another fructosyl unit to yield nystose.
-
Finally, nystose accepts a fructosyl group to form 1F-Fructofuranosylnystose[1].
The efficiency of this synthesis is highly dependent on the source of the fructosyltransferase, as well as the reaction conditions.
Table 3.2: Optimal Conditions for Fructosyltransferases in FOS Synthesis
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Aspergillus oryzae IPT-301 (extracellular) | 5.5 - 6.75 | 45 - 50 | [1] |
| Aspergillus niger ATCC 9642 | 2.39 | 60 | [11] |
| Aspergillus niger FS054 | 5.5 | 30 | [9] |
| Pineapple Residues (crude extract) | 6.5 | 40 | [5] |
Stability and Storage
1F-Fructofuranosylnystose is a hygroscopic solid[7]. For long-term stability, it should be stored at -20°C in a dry, dark place[8]. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2][12]. The stability of fructooligosaccharides is also affected by the food matrix and processing conditions, with higher temperatures and lower pH generally leading to increased degradation[13][14].
Spectroscopic Data
Table 4.1: Expected ¹H and ¹³C NMR Chemical Shift Regions for Fructooligosaccharides
| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |
| ¹H | Anomeric Protons (H-1 of Glc, H-2 of Fru) | 4.5 - 5.5 |
| Other Ring Protons | 3.2 - 4.5 | |
| ¹³C | Anomeric Carbons (C-1 of Glc, C-2 of Fru) | 90 - 110 |
| Other Ring Carbons | 60 - 85 | |
| CH₂OH Carbons | ~60 - 65 |
Experimental Protocols
Determination of Melting Point
Objective: To determine the temperature range over which 1F-Fructofuranosylnystose transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered 1F-Fructofuranosylnystose is packed into a capillary tube to a height of 2-3 mm[12][15].
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point[16].
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted are recorded. This range represents the melting point[12][16].
Measurement of Optical Rotation
Objective: To measure the specific rotation of 1F-Fructofuranosylnystose, which is a characteristic property of chiral molecules.
Methodology:
-
Solution Preparation: A solution of 1F-Fructofuranosylnystose of a known concentration (e.g., in water) is prepared[17].
-
Polarimeter Calibration: The polarimeter is calibrated using the pure solvent (blank) to set the zero point[18].
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically 1 dm). The observed angle of rotation is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C)[18][19].
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL[19].
¹H and ¹³C NMR Spectroscopy
Objective: To obtain detailed structural information about 1F-Fructofuranosylnystose.
Methodology:
-
Sample Preparation: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically required[4][7][20].
-
Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule[21].
Visualizations
Chemical Structure of 1F-Fructofuranosylnystose
Caption: 2D structure of 1F-Fructofuranosylnystose.
Enzymatic Synthesis Pathway of 1F-Fructofuranosylnystose
Caption: Enzymatic synthesis of 1F-Fructofuranosylnystose.
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of 1F-Fructofuranosylnystose.
References
- 1. scielo.br [scielo.br]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Complete analysis of the 1H- and 13C-NMR spectra of four blood-group A active oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of new, high-sensitivity, 1H-13C-n.m.r.-spectral techniques to the study of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the fermentation process for fructosyltransferase production by Aspergillus niger FS054 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. The effect of processing conditions on the stability of fructooligosaccharides in acidic food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. davjalandhar.com [davjalandhar.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. youtube.com [youtube.com]
- 18. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
